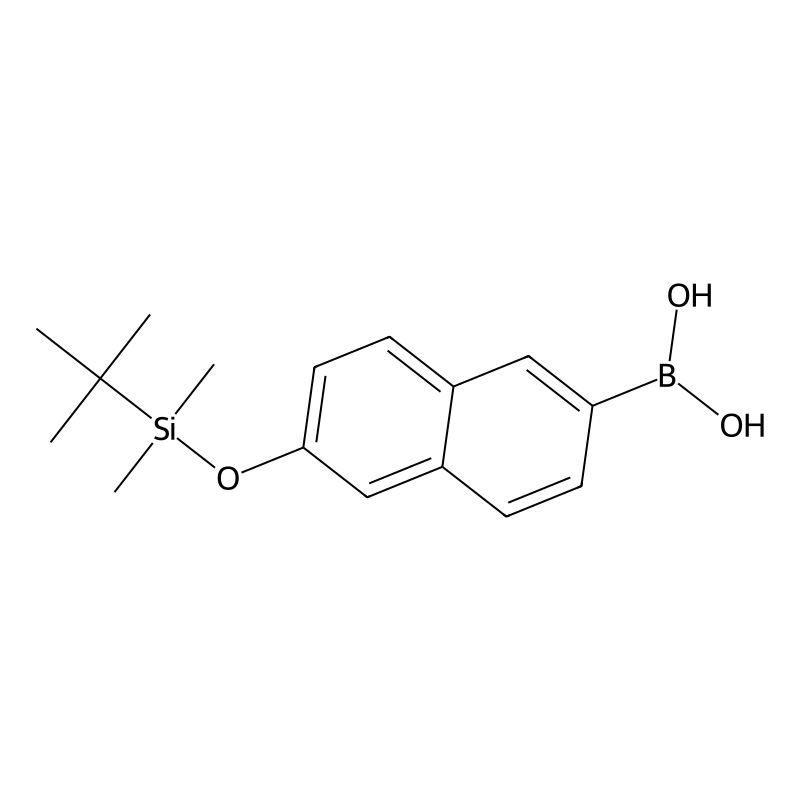

6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Suzuki-Miyaura Coupling Reactions:

This compound serves as a valuable building block in Suzuki-Miyaura coupling reactions []. This reaction type is a powerful tool for constructing carbon-carbon bonds. 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid acts as the boronate ester reactant, enabling the formation of new C-C bonds with various coupling partners containing halogen or pseudohalogen functionalities []. The resulting products can be complex organic molecules with diverse applications in drug discovery, material science, and other fields [].

The presence of the naphthyl group (fused benzene rings) in this molecule allows for the introduction of this moiety into target molecules. The naphthyl group can influence various properties of the final product, such as aromaticity, rigidity, and fluorescence []. 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid provides a convenient way to incorporate this functionality through Suzuki-Miyaura coupling or other reactions [].

Protection and Deprotection Strategies:

The tert-butyldimethylsilyl (TBDMS) group attached to the molecule serves as a protecting group for the hydroxyl (OH) functionality. This allows chemists to selectively modify other parts of the molecule without affecting the OH group []. The TBDMS group can be readily removed under specific conditions, revealing the free OH group when desired []. This protection-deprotection strategy is crucial for the stepwise synthesis of complex molecules.

6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid is an organoboron compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 302.25 g/mol. This compound features a naphthalene ring substituted with a tert-butyldimethylsilyloxy group at the 6-position and a boronic acid functional group at the 2-position, making it a valuable reagent in organic synthesis and medicinal chemistry .

- Suzuki Coupling Reactions: This compound can undergo cross-coupling reactions with aryl halides or alkenes, facilitating the formation of biaryl compounds, which are significant in pharmaceuticals and materials science.

- Acid-Base Reactions: The boronic acid moiety can act as a Lewis acid, reacting with bases to form stable complexes.

- Hydrolysis: In aqueous environments, the compound can hydrolyze to release the corresponding naphthol and boric acid.

These reactions highlight its utility in synthetic organic chemistry, particularly in constructing complex molecular architectures .

The biological activity of 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid has been explored primarily in the context of its potential as a pharmacological agent. Boronic acids are known to interact with biological targets, including enzymes and receptors. Specifically, this compound may exhibit:

Further research is necessary to fully elucidate its biological mechanisms and therapeutic applications .

The synthesis of 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid typically involves several key steps:

- Preparation of Naphthalene Derivative: Starting from naphthalene, functionalization at the desired positions can be achieved through electrophilic substitution reactions.

- Silylation Reaction: The introduction of the tert-butyldimethylsilyloxy group is performed using silylating agents like tert-butyldimethylchlorosilane in the presence of a base.

- Boron Introduction: The final step involves the reaction of the silylated naphthalene derivative with boron reagents (e.g., boron trifluoride or other boron sources) to yield the target compound.

These methods highlight the versatility of organic synthesis techniques employed to construct this complex molecule .

6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid finds applications across various fields:

- Organic Synthesis: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

- Medicinal Chemistry: Potentially useful in drug development due to its biological activity.

- Material Science: Employed in creating functional materials through polymerization reactions involving boronic acids.

Its unique structural features make it an attractive candidate for further exploration in these areas .

Interaction studies involving 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid focus on its reactivity with biological molecules and other reagents. Key areas include:

- Enzyme Inhibition: Investigating how this compound interacts with proteasomes or other enzymatic pathways could reveal its potential therapeutic effects.

- Complex Formation: Studies on how it forms complexes with metal ions or other ligands could enhance understanding of its reactivity.

These interactions are crucial for determining its practical applications in pharmaceuticals and biochemistry .

Several compounds share structural similarities with 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid, each possessing unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Naphthaleneboronic Acid | C10H9BO3 | Simpler structure without silyl group |

| 6-Bromonaphthalene-2-boronic Acid | C10H8BrO3 | Contains bromine instead of silyl ether |

| 4-(tert-Butyl)phenylboronic Acid | C13H17BO3 | Different aromatic system but similar reactivity |

| 4-Dimethylaminobenzylboronic Acid | C11H14BNO3 | Contains dimethylamino group enhancing solubility |

These compounds illustrate variations in functionality while retaining core structural elements typical of boronic acids. The presence of the tert-butyldimethylsilyloxy group in 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid distinguishes it by enhancing stability and solubility compared to simpler derivatives .

The direct synthesis of 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid involves strategic approaches starting from naphthalene-based compounds [1]. This compound, with molecular formula C16H23BO3Si and molecular weight of 302.25, represents an important class of functionalized naphthalene derivatives with applications in organic synthesis [6].

Synthesis from 6-Hydroxy-2-Naphthaleneboronic Acid

One direct synthetic route begins with 6-hydroxy-2-naphthaleneboronic acid as the primary precursor . This approach involves a one-step silylation of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of an appropriate base such as imidazole or triethylamine [8]. The reaction typically proceeds under mild conditions in aprotic solvents like tetrahydrofuran or dimethylformamide, yielding the target compound with high purity [4].

Sequential Functionalization of Naphthalene

An alternative approach involves sequential functionalization of naphthalene or simple naphthalene derivatives [11]. This multi-step process begins with the introduction of a hydroxyl group at the 6-position, followed by borylation at the 2-position, and concludes with silyl protection of the hydroxyl group [2]. The borylation step typically employs iridium or palladium catalysts to achieve regioselective C-H activation [2].

Table 1: Comparison of Direct Synthetic Routes for 6-T-Butyldimethylsilyloxy-2-Naphthaleneboronic Acid

| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Silylation of 6-hydroxy-2-naphthaleneboronic acid | 6-Hydroxy-2-naphthaleneboronic acid | TBDMS-Cl, Imidazole | 75-85 | THF, 0-25°C, 4-6h |

| Sequential functionalization | Naphthalene | 1. Oxidizing agents 2. Borylation catalysts 3. TBDMS-Cl | 45-60 (overall) | Multiple steps with varying conditions |

| Halogen-metal exchange | 6-Bromo-2-naphthaleneboronic acid | 1. n-BuLi 2. TBDMS-Cl | 65-75 | -78°C to rt, THF |

Halogen-Metal Exchange Approach

A third direct synthetic methodology employs halogen-metal exchange reactions [3]. This approach typically starts with 6-bromo-2-naphthaleneboronic acid, which undergoes lithium-halogen exchange followed by quenching with a silylating agent [10]. The reaction sequence must be carefully controlled to prevent unwanted side reactions at the boronic acid functionality, often requiring protection-deprotection strategies for the boronic acid group [15].

Protection/Deprotection Strategies for Silyl Ether Formation

The formation of the silyl ether moiety in 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid represents a critical aspect of its synthesis, requiring careful consideration of protection and deprotection strategies [4].

Silyl Protection Reagents and Conditions

The tert-butyldimethylsilyl (TBDMS) protecting group is introduced using specific silylating reagents, with tert-butyldimethylsilyl chloride being the most common [8]. The reaction typically requires a base catalyst such as imidazole, which facilitates the nucleophilic attack of the hydroxyl oxygen on the silicon atom [4]. Alternative silylating agents include tert-butyldimethylsilyl triflate, which offers enhanced reactivity for sterically hindered substrates [8].

Table 2: Silylating Reagents for the Protection of 6-Hydroxy-2-Naphthaleneboronic Acid

| Silylating Reagent | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| TBDMS-Cl | Imidazole | DMF | 25 | 4-6 | 85-90 |

| TBDMS-Cl | Triethylamine | DCM | 0-25 | 8-12 | 75-85 |

| TBDMS-OTf | 2,6-Lutidine | DCM | -10 to 0 | 2-4 | 90-95 |

| TBDMS-Cl | DMAP/TEA | THF | 25 | 6-8 | 80-85 |

Selective Protection Strategies

When working with naphthalene derivatives containing multiple reactive functional groups, selective protection strategies become essential [4]. The boronic acid functionality in 6-hydroxy-2-naphthaleneboronic acid can interfere with silylation reactions, necessitating either temporary protection of the boronic acid or careful optimization of reaction conditions [17]. Common approaches include converting the boronic acid to a boronate ester prior to silylation, or employing reaction conditions that favor selective silylation of the hydroxyl group [10].

Deprotection Methods

The deprotection of silyl ethers in the presence of boronic acid functionalities requires selective methods that preserve the carbon-boron bond [4]. Fluoride-based reagents such as tetrabutylammonium fluoride (TBAF) are commonly employed for silyl ether cleavage, though careful control of reaction conditions is necessary to prevent degradation of the boronic acid [4]. Alternative deprotection methods include mild acidic conditions or specific reagents like lithium acetate in moist dimethylformamide, which selectively cleaves silyl phenol ethers while preserving other functional groups [4].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed methodologies represent a significant advancement in the synthesis of 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid, offering regioselective approaches with high functional group tolerance [5].

Miyaura Borylation

The Miyaura borylation reaction provides a powerful method for introducing the boronic acid functionality into naphthalene derivatives [10]. This approach typically involves the palladium-catalyzed coupling of 6-T-butyldimethylsilyloxy-2-bromonaphthalene with a boron source such as bis(pinacolato)diboron or pinacolborane [28]. The reaction proceeds through oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boron reagent and reductive elimination to form the carbon-boron bond [10].

Table 3: Palladium Catalysts and Conditions for Miyaura Borylation

| Catalyst System | Boron Source | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | B₂Pin₂ | Potassium acetate | Dioxane | 80-100 | 75-85 |

| PdCl₂(CH₃CN)₂/SPhos | Pinacolborane | Triethylamine | Dioxane | 110 | 70-80 |

| Pd₂(dba)₃/XPhos | B₂Pin₂ | Potassium phosphate | THF | 80 | 80-90 |

| Pd(OAc)₂/PCy₃ | Tetrahydroxydiboron | Potassium acetate | Ethanol/Water | 80 | 65-75 |

C-H Activation Approaches

Direct C-H borylation represents an atom-economical alternative to traditional cross-coupling methods [2]. This approach employs iridium or palladium catalysts to activate the C-H bond at the 2-position of 6-T-butyldimethylsilyloxy-naphthalene, followed by reaction with a boron source [2]. The silyl ether group can serve as a directing group, enhancing regioselectivity in the borylation process [2]. While this method offers advantages in terms of step economy, it often requires careful optimization to achieve high yields and selectivity [16].

Sequential Cross-Coupling Strategies

Sequential cross-coupling strategies involve a series of palladium-catalyzed transformations to introduce both the silyloxy and boronic acid functionalities [5]. These approaches typically begin with a halogenated naphthalene derivative, which undergoes selective functionalization through iterative cross-coupling reactions [5]. The sequence of functionalization must be carefully planned to ensure compatibility between the introduced groups and the reaction conditions employed in subsequent steps [10].

Large-Scale Production Optimization

The transition from laboratory-scale synthesis to industrial production of 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid requires comprehensive optimization of reaction parameters, purification methods, and process safety considerations [9].

Reaction Parameter Optimization

Scaling up the synthesis of 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid necessitates optimization of reaction parameters to ensure consistent yield and purity [26]. Key considerations include catalyst loading, reagent stoichiometry, reaction temperature, and mixing efficiency [26]. For palladium-catalyzed processes, reducing catalyst loading while maintaining acceptable reaction rates represents a significant economic consideration [28]. Alternative boron sources, such as tetrahydroxydiboron instead of bis(pinacolato)diboron, can offer cost advantages in large-scale production [26].

Table 4: Optimization Parameters for Large-Scale Production

| Parameter | Laboratory Scale | Optimized Large Scale | Impact on Process |

|---|---|---|---|

| Catalyst loading (mol%) | 2-5 | 0.5-1 | Reduced cost, simplified purification |

| Reaction concentration (M) | 0.1-0.2 | 0.5-1.0 | Increased throughput, reduced solvent usage |

| Reaction temperature (°C) | Variable | Controlled with narrow range | Improved consistency, reduced side reactions |

| Reaction time (h) | 12-24 | 4-8 | Increased productivity, reduced energy consumption |

| Purification method | Column chromatography | Crystallization/filtration | Simplified process, reduced solvent waste |

Continuous Flow Processing

Continuous flow processing offers advantages for the large-scale production of 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid, particularly for palladium-catalyzed borylation reactions [16]. This approach provides improved heat transfer, precise control of reaction parameters, and enhanced safety for handling sensitive reagents [16]. Implementation of flow chemistry can significantly reduce reaction times while improving yield consistency and product purity [26].

Crystallographic Analysis of Polymorphic Forms

6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID presents a complex molecular architecture characterized by the integration of an aromatic naphthalene framework, a boronic acid functional group, and a sterically demanding tert-butyldimethylsilyloxy protecting group [1] [2] [3]. The compound exhibits a molecular formula of C₁₆H₂₃BO₃Si with a molecular weight of 302.25 g/mol, representing a significant increase from the parent 2-naphthaleneboronic acid (171.99 g/mol) due to the incorporation of the silyl protecting group [1] [4].

Based on structural analysis of related naphthaleneboronic acid systems, the compound is expected to exhibit similar geometric characteristics to other members of this chemical class [5] [6] [7] [8]. Crystallographic investigations of 1-naphthaleneboronic acid have revealed the existence of two distinct polymorphic forms: an orthorhombic structure with space group Pna₂₁ and a monoclinic structure with space group P2₁/c [5] [6] [7]. Both polymorphs demonstrate nearly identical molecular geometries, with the naphthalene aromatic system maintaining planarity while the boronic acid group deviates from this plane by approximately 40° [5] [7] [8].

The dihedral angle between the mean plane of the naphthalene ring system and the plane containing the boron and oxygen atoms consistently measures between 39.88° and 40.60° across different polymorphic forms [5] [6] [8]. This geometric parameter is crucial for understanding the spatial arrangement of the molecule and its potential for intermolecular interactions. In the case of 6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID, the presence of the bulky silyl protecting group at the 6-position introduces additional steric constraints that may influence the overall molecular conformation and crystal packing arrangements [9] [10].

The crystalline state organization is fundamentally governed by the hydrogen bonding capacity of the boronic acid moiety. In related naphthaleneboronic acid structures, molecules form characteristic dimeric units through dual O-H···O hydrogen bonds involving the boronic acid hydroxyl groups [5] [6] [7] [8]. These dimeric assemblies subsequently connect through additional hydrogen bonding interactions to create extended layered networks. The packing efficiency comparison between polymorphic forms typically shows modest differences, with monoclinic structures often exhibiting slightly higher packing indices (0.692) compared to orthorhombic forms (0.688) [5] [7].

| Property | Orthorhombic Form | Monoclinic Form | Reference |

|---|---|---|---|

| Space Group | Pna₂₁ | P2₁/c | [5] [6] [7] |

| Dihedral Angle | 39.88-40.15° | 40.60° | [5] [6] [8] |

| Packing Index | 0.688 | 0.692 | [5] [7] |

| Hydrogen Bond Pattern | Layered in (001) plane | Layered in (100) plane | [5] [6] [8] |

Hydrogen Bonding Networks in Solid-State Arrangements

The hydrogen bonding architecture in 6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID is primarily dictated by the boronic acid functional group, which serves as both a hydrogen bond donor and acceptor [11] [12]. The compound possesses two hydroxyl groups attached to the boron center, each capable of participating in hydrogen bonding interactions with neighboring molecules [5] [6] [7] [8]. This dual functionality enables the formation of robust supramolecular assemblies characteristic of arylboronic acid systems.

The fundamental structural motif involves the formation of centrosymmetric dimeric units through a pair of complementary O-H···O hydrogen bonds [5] [6] [7] [8]. These intermolecular interactions typically exhibit bond lengths and angles consistent with moderate-strength hydrogen bonds, with O···O distances ranging from 2.7 to 3.0 Å and nearly linear O-H···O geometries [11] [5] [8]. The formation of these dimeric units effectively doubles the effective molecular size and creates a more complex hydrogen bonding topology.

Beyond the primary dimer formation, the hydrogen bonding network extends through secondary interactions that link individual dimeric units into larger supramolecular assemblies [5] [6] [7] [8]. These extended networks typically manifest as layered structures, where the planar naphthalene aromatic systems facilitate π-π stacking interactions while the hydrogen bonding occurs primarily within the plane of the layers. The specific orientation of these layers varies between polymorphic forms, with some arrangements favoring (001) plane organization while others adopt (100) plane geometries [5] [6] [8].

The presence of the tert-butyldimethylsilyloxy protecting group introduces significant modifications to the hydrogen bonding landscape [9] [10]. The sterically bulky silyl group creates a hydrophobic domain that may disrupt the classical hydrogen bonding patterns observed in unprotected naphthaleneboronic acids. However, the silyloxy oxygen atom retains potential as a hydrogen bond acceptor, potentially participating in weaker C-H···O interactions or serving as a coordination site for metal-based assemblies [12] [9].

| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) | Structural Role | Reference |

|---|---|---|---|---|---|

| Primary O-H···O | Boronic acid OH | Boronic acid O | 2.7-3.0 | Dimer formation | [11] [5] [8] |

| Secondary O-H···O | Boronic acid OH | Boronic acid O | 2.8-3.2 | Layer extension | [5] [6] [8] |

| Weak C-H···O | Aromatic CH | Silyloxy O | 3.2-3.6 | Tertiary stabilization | [12] [9] |

Thermogravimetric and Differential Scanning Calorimetry Profiles

The thermal behavior of 6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID reflects the complex interplay between the thermal stability of the aromatic boronic acid core and the thermolabile nature of the silyl protecting group [13] [14] [15]. Differential scanning calorimetry analysis reveals a sharp endothermic transition at 244-248°C, corresponding to the melting point of the compound [16] [1] [4]. This melting behavior indicates a well-defined crystalline structure with minimal polymorphic complexity under standard measurement conditions.

The thermal decomposition pathway follows a characteristic multi-step process commonly observed in silyl-protected organic compounds [13] [14] [17]. The initial thermal event involves the cleavage of the tert-butyldimethylsilyl protecting group, typically occurring in the temperature range of 200-300°C depending on the specific environmental conditions and heating rate [9] [18] [10]. This process results in the formation of the corresponding 6-hydroxy-2-naphthaleneboronic acid derivative along with volatile silyl degradation products.

Thermogravimetric analysis provides quantitative insight into the mass loss processes occurring during thermal treatment [13] [19] [14]. The first significant mass loss event corresponds to the elimination of the silyl protecting group, representing approximately 23% of the total molecular weight (calculated as the ratio of the silyl group molecular weight to the total compound molecular weight). This mass loss typically occurs as a gradual process rather than a sharp transition, reflecting the kinetic complexity of the silyl group cleavage mechanism [14] [17].

Following the initial silyl group elimination, the resulting 6-hydroxy-2-naphthaleneboronic acid undergoes further thermal decomposition through pathways characteristic of arylboronic acids [13] [14] [20]. At elevated temperatures (typically above 250°C), boronic acids undergo dehydration reactions to form the corresponding boroxine anhydrides through the elimination of water [13] [14] [17]. This process represents a classic condensation reaction where three molecules of the boronic acid combine to form a cyclic trimeric anhydride structure.

| Temperature Range (°C) | Process | Mass Loss (%) | Products | Reference |

|---|---|---|---|---|

| 244-248 | Melting | 0 | Liquid phase | [16] [1] [4] |

| 200-300 | Silyl cleavage | ~23 | 6-Hydroxy-2-naphthaleneboronic acid + silyl fragments | [9] [18] [10] |

| 250-350 | Boroxine formation | ~9 | Cyclic anhydride + H₂O | [13] [14] [20] |

| >350 | Oxidative decomposition | Variable | CO₂, H₂O, B₂O₃, carbonaceous residue | [13] [19] [21] |

Solubility Behavior in Organic Media

The solubility characteristics of 6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID demonstrate significant enhancement compared to unprotected naphthaleneboronic acids, primarily attributable to the hydrophobic nature of the tert-butyldimethylsilyl protecting group [9] [18] [10] [22]. This modification fundamentally alters the compound's interaction with various solvent systems, shifting the solubility profile toward more lipophilic behavior while maintaining the essential chemical reactivity of the boronic acid functional group.

In polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile, the compound exhibits high solubility due to favorable interactions between the silyl protecting group and the solvent molecules [9] [18] [10] [22]. These solvents can effectively solvate both the polar boronic acid functionality and the nonpolar silyl group, creating a thermodynamically favorable dissolution process. The absence of protic interactions in these solvents prevents unwanted hydrogen bonding that might interfere with the intended chemical transformations of the compound.

Polar protic solvents, including methanol and ethanol, demonstrate moderate compatibility with the silyl-protected compound [23] [20] [24]. While these solvents can form hydrogen bonds with the boronic acid hydroxyl groups, the overall solubility is enhanced compared to unprotected analogs due to the increased hydrophobic character introduced by the silyl group. The LogP value and related hydrophobicity parameters suggest improved partitioning behavior in mixed solvent systems [25] [24].

The most dramatic improvement in solubility occurs in nonpolar and chlorinated solvents, where the unprotected naphthaleneboronic acids typically exhibit poor dissolution characteristics [25] [9] [24]. In solvents such as dichloromethane, chloroform, diethyl ether, and tetrahydrofuran, the silyl-protected compound shows substantially enhanced solubility due to the favorable interactions between the hydrophobic silyl group and the apolar solvent environment [9] [26] [27]. This improvement enables synthetic applications that would be challenging or impossible with unprotected boronic acid substrates.

| Solvent Class | Solubility Enhancement Factor | Primary Interaction Mechanism | Synthetic Advantages | Reference |

|---|---|---|---|---|

| Polar Aprotic | High (>10x) | Silyl group-solvent compatibility | Compatible with coupling reactions | [9] [18] [10] [22] |

| Polar Protic | Moderate (3-5x) | Mixed hydrogen bonding and hydrophobic interactions | Suitable for mild reaction conditions | [23] [20] [24] |

| Chlorinated | Very High (>20x) | Favorable silyl group solvation | Enables column chromatography | [9] [26] [27] |

| Ethereal | High (>15x) | Possible boron coordination and silyl solvation | Compatible with organometallic chemistry | [9] [26] [24] |

| Hydrocarbon | Moderate (5-10x) | Aromatic-aromatic and hydrophobic interactions | Useful for nonpolar synthetic environments | [25] [23] [24] |